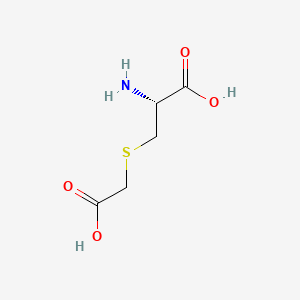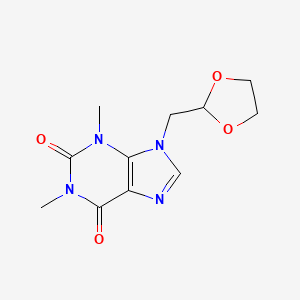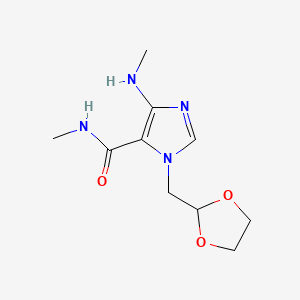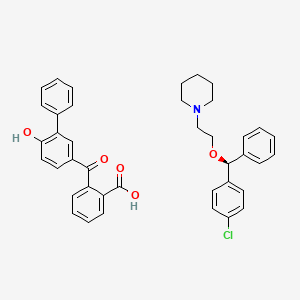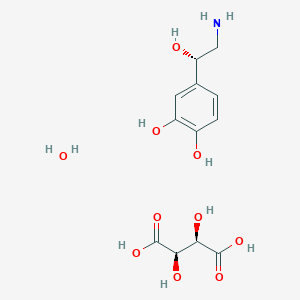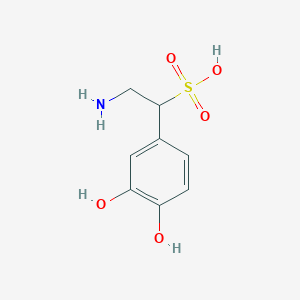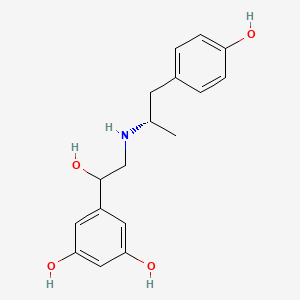
N-Desethyl Alverine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desethyl Alverine Hydrochloride is a derivative of alverine, a spasmolytic agent primarily used to treat conditions involving smooth muscle spasms, such as irritable bowel syndrome and diverticular disease. This compound is known for its ability to relax smooth muscles in the gastrointestinal tract and uterus, providing relief from muscle spasms without affecting the heart, blood vessels, or tracheal muscles .
作用机制
Target of Action
N-Desethyl Alverine Hydrochloride, also known as bis(3-phenylpropyl)amine, is a derivative of Alverine . Alverine is a smooth muscle relaxant that primarily targets the smooth muscles of the alimentary tract and uterus .
Mode of Action
N-Desethyl Alverine Hydrochloride acts directly on the muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .
Biochemical Pathways
The biochemical pathways affected by N-Desethyl Alverine Hydrochloride involve the serotonin (5-HT) pathway. By binding with 5-HT1A receptors, it reduces the sensitivity of smooth muscle contractile proteins to calcium . This action helps to reduce the visceral pronociceptive effect of serotonin (5-HT), thereby relieving smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Pharmacokinetics
The pharmacokinetics of N-Desethyl Alverine Hydrochloride reveal that it is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .
Result of Action
The result of N-Desethyl Alverine Hydrochloride’s action is the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea . By preventing muscle spasms in the gut, it relieves abdominal pain associated with these conditions .
生化分析
Biochemical Properties
The biochemical properties of N-Desethyl Alverine Hydrochloride are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desethyl Alverine Hydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N-Desethyl Alverine Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Alverine Hydrochloride typically involves the desethylation of alverine. This process can be achieved through various chemical reactions, including hydrolysis and catalytic hydrogenation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of N-Desethyl Alverine Hydrochloride involves large-scale chemical reactions under controlled conditions. The process includes the preparation of stock solutions of alverine and its metabolites, followed by the desethylation reaction. The final product is then purified and crystallized to obtain N-Desethyl Alverine Hydrochloride in its pure form .
化学反应分析
Types of Reactions: N-Desethyl Alverine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed:
科学研究应用
N-Desethyl Alverine Hydrochloride has a wide range of applications in scientific research, including:
相似化合物的比较
Alverine: The parent compound, known for its spasmolytic properties.
4-Hydroxy Alverine: A metabolite of alverine with similar muscle-relaxing effects.
4-Hydroxy Alverine Glucuronide: Another metabolite involved in the metabolic pathway of alverine.
Uniqueness: N-Desethyl Alverine Hydrochloride is unique due to its specific desethylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification enhances its effectiveness in certain therapeutic applications and provides distinct advantages in scientific research .
属性
CAS 编号 |
93948-19-7 |
|---|---|
分子式 |
C18H23N. HCl |
分子量 |
253.39 36.46 |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



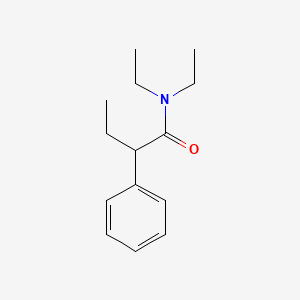
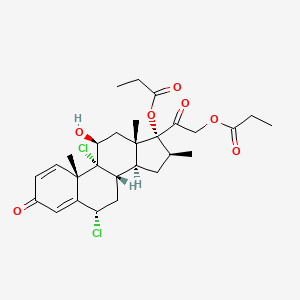
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
